3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride
Description
3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride (CAS: 1936688-71-9) is a specialized sulfonyl chloride derivative characterized by a cyclobutane ring substituted with a trifluoromethyl (-CF₃) group and a sulfonyl chloride (-SO₂Cl) moiety. Its molecular formula is C₅H₆ClF₃O₂S, with a molecular weight of 222.6131 g/mol . This compound is commercially available through suppliers such as Aaron Chemicals LLC, offered in quantities ranging from 50 mg to 1 g, with pricing dependent on scale .
Properties
IUPAC Name |
3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O2S/c6-12(10,11)4-1-3(2-4)5(7,8)9/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNVVAYVSZFZNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with trifluoromethylating agents. One common method starts with the preparation of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, which is then converted to the sulfonyl chloride derivative using chlorinating agents such as thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes the use of robust reaction conditions and efficient purification techniques to isolate the desired product. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran are frequently employed.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and coupled products with various organic groups .
Scientific Research Applications
Organic Synthesis
3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride is widely used as a reagent in organic synthesis, particularly for the introduction of sulfonyl chloride groups into target molecules. Its high reactivity allows for:
- Substitution Reactions : It can react with nucleophiles such as amines, alcohols, or thiols to form sulfonamide or sulfonate derivatives.
- Hydrolysis : In the presence of water, it can hydrolyze to yield the corresponding sulfonic acid.
Case Study: Synthesis of Sulfonamides
In a study exploring the synthesis of sulfonamides, researchers utilized this compound to modify various amines. The reaction conditions were optimized to achieve high yields, demonstrating its utility as a building block for complex organic molecules .
Medicinal Chemistry
The compound plays a significant role in drug discovery and development. It is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs.
Case Study: Drug Development
Recent research focused on the incorporation of this compound into bioactive compounds. For instance, the replacement of tert-butyl groups with this compound in existing pharmaceuticals led to improved lipophilicity and metabolic stability without significantly affecting solubility .
Agrochemicals
In agrochemical applications, this compound is employed in the synthesis of herbicides and pesticides. Its ability to introduce trifluoromethyl groups can enhance the efficacy and selectivity of agrochemical formulations.
Case Study: Herbicide Development
A study demonstrated that substituting traditional moieties with this compound in herbicides resulted in compounds with improved activity against specific plant species while reducing off-target effects . This highlights its potential for developing safer and more effective agricultural chemicals.
Material Science
The compound is also being explored for its applications in material science. Its unique chemical properties allow for the modification of polymers and other materials, potentially leading to new functionalities.
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations to introduce the trifluoromethylcyclobutane moiety into target molecules. The trifluoromethyl group imparts unique electronic and steric properties, influencing the behavior of the resulting compounds .
Comparison with Similar Compounds
Key Features:
- Electrophilic Character : The sulfonyl chloride group acts as a strong electrophile, making it valuable in nucleophilic substitution reactions.
- Applications : Used as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the trifluoromethyl group improves metabolic stability and lipophilicity .
Comparison with Similar Sulfonyl Chlorides and Fluorides
Table 1: Structural and Physicochemical Properties
Reactivity and Functional Group Analysis
Sulfonyl Chloride vs. Fluoride :
- This compound contains a chloride leaving group, which is more reactive than the fluoride in 6-chloropyridine-2-sulfonyl fluoride . This makes the former more suitable for reactions requiring rapid nucleophilic displacement (e.g., sulfonamide formation) .
- Fluorides, while less reactive, are often preferred in hydrolytically sensitive applications due to slower hydrolysis rates .
Cyclobutane vs. The adamantane-based sulfonyl chloride offers exceptional steric bulk, favoring reactions where steric hindrance modulates selectivity .
Trifluoromethyl Group Effects :
- The -CF₃ group in all compared compounds enhances electron-withdrawing effects , stabilizing intermediates in substitution reactions. However, its position on a strained cyclobutane ring may amplify this effect compared to linear or aromatic systems .
Biological Activity
3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride (CAS No. 1936688-71-9) is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl and sulfonyl functional groups. These groups enhance the compound's biological activity, making it a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C5H6ClF3O2S. The presence of the trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the sulfonyl chloride moiety can participate in nucleophilic substitution reactions, making it versatile for further derivatization.
| Property | Value |
|---|---|
| Molecular Formula | C5H6ClF3O2S |
| Molecular Weight | 212.62 g/mol |
| CAS Number | 1936688-71-9 |
| Functional Groups | Trifluoromethyl, Sulfonyl |
The biological activity of this compound primarily arises from its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds containing sulfonyl groups have been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties, which stabilize interactions with the enzyme's active site .
- Antimicrobial Activity : Research indicates that derivatives of sulfonyl chlorides exhibit significant antibacterial properties. For instance, a study demonstrated that similar sulfonyl compounds had minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
A study evaluating a series of compounds including those with the trifluoromethyl group revealed promising anticancer activity. The compounds were tested against several human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). Notably, compounds derived from sulfonyl chlorides exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7 | PACA2 | 44.4 |
| Compound 8 | PACA2 | 22.4 |
| Doxorubicin | PACA2 | 52.1 |
This indicates that modifications involving trifluoromethyl and sulfonyl groups can enhance cytotoxicity against cancer cells .
Antibacterial Activity
In another investigation focused on antibacterial properties, derivatives of sulfonyl compounds were synthesized and tested against common pathogens such as Escherichia coli and Candida albicans. The most active compound showed an MIC of 4.88 µg/mL against Bacillus mycoides, indicating strong antibacterial potential .
Q & A
Q. How can researchers optimize the synthesis of 3-(Trifluoromethyl)cyclobutane-1-sulfonyl chloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions and purification steps. For example, hydrogen chloride/dioxane solutions can facilitate deprotection or sulfonation reactions under mild conditions (room temperature, overnight stirring) . Post-reaction purification via solvent mixtures (e.g., ether/hexane) or recrystallization effectively isolates the product while removing impurities . Adjusting stoichiometry, solvent polarity, and reaction time may further enhance yields.
- Table 1 : Synthesis Optimization Parameters
| Parameter | Example from Evidence | Impact on Yield/Purity |
|---|---|---|
| Solvent System | 1,4-Dioxane | Facilitates deprotection |
| Purification | Ether/hexane (1:3) | Removes unreacted reagents |
| Reaction Time | Overnight stirring | Ensures complete conversion |
Q. What analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical for confirming molecular weight (e.g., m/z 236 [M+H]+ ) and purity (e.g., retention time 0.83 minutes ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) can resolve structural ambiguities, such as cyclobutane ring conformation and trifluoromethyl group orientation. Cross-referencing with computational models (e.g., PubChem’s InChI key ) ensures accurate interpretation.
Advanced Research Questions
Q. What are the mechanistic considerations for the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions involving this compound?
- Methodological Answer : The sulfonyl chloride group acts as an electrophilic center, reacting with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. Reaction mechanisms depend on solvent polarity and nucleophile strength. For example, in proteomics, controlled pH and inert atmospheres prevent hydrolysis while enabling selective protein modification . Kinetic studies (e.g., monitoring by LCMS ) can elucidate rate-determining steps and guide condition optimization.
Q. How can researchers resolve contradictions in reported reaction conditions or yields when using this compound in multi-step syntheses?
- Methodological Answer : Contradictions often arise from differences in solvent systems, catalysts, or purification methods. For instance, comparing (82% yield via ether/hexane recrystallization) with (chromatography-based purification) highlights the role of solubility and impurity profiles. Systematic variable testing (e.g., Design of Experiments, DoE) and meta-analyses of literature data are recommended.
Q. What computational strategies can predict the stability and reactivity of this compound under varying experimental conditions?
- Methodological Answer : Density functional theory (DFT) calculations can model the compound’s electronic structure, predicting sites of electrophilic reactivity and hydrolysis susceptibility . Molecular dynamics simulations may assess steric effects from the cyclobutane ring. Validating computational predictions with experimental data (e.g., LCMS degradation profiles ) ensures reliability.
Data Contradiction Analysis
Q. Why do reported purification methods for sulfonyl chloride derivatives vary significantly across studies?
- Methodological Answer : Purification methods depend on the compound’s solubility and stability. For example, uses ether/hexane to precipitate the product, while employs chromatography for thermally sensitive derivatives . Researchers should prioritize methods that minimize decomposition (e.g., low-temperature recrystallization) and validate purity via orthogonal techniques (HPLC, NMR).
Safety and Handling Considerations
Q. What precautions are necessary when handling this compound due to its reactive functional groups?
- Methodological Answer : The sulfonyl chloride group is moisture-sensitive and corrosive. Use anhydrous solvents, inert atmospheres (e.g., nitrogen gloveboxes), and personal protective equipment (PPE). Hydrolysis products (e.g., HCl gas) require proper ventilation. Safety data from analogous compounds (e.g., flash point 165°F for trifluoromethyl benzoyl chloride ) inform risk assessments.
Application in Drug Discovery
Q. How can this compound be leveraged in medicinal chemistry for targeted protein modification?
- Methodological Answer : Its sulfonyl chloride group reacts selectively with lysine or cysteine residues, enabling site-specific protein labeling or inhibition. Optimize reaction buffers (pH 7-8, 4°C) to balance reactivity and protein stability . Validate modifications using SDS-PAGE or mass spectrometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
